molecular formula C11H15NO2 B580094 (R)-2-amino-3-(4-ethylphenyl)propanoic acid CAS No. 721385-17-7

(R)-2-amino-3-(4-ethylphenyl)propanoic acid

Cat. No.: B580094
CAS No.: 721385-17-7
M. Wt: 193.246
InChI Key: AWKDBHFQJATNBQ-SNVBAGLBSA-N
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Description

®-2-amino-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative with a phenyl group substituted at the para position with an ethyl group

Biochemical Analysis

Biochemical Properties

4-ETHYL-D-PHENYLALANINE participates in biochemical reactions similarly to phenylalanine. It can be a substrate for enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the phenylpropanoid pathway leading to the production of phenolic compounds . The presence of the ethyl group may influence the binding affinity of 4-ETHYL-D-PHENYLALANINE to these enzymes, potentially altering the rate or outcome of the reactions .

Cellular Effects

The effects of 4-ETHYL-D-PHENYLALANINE on cells and cellular processes are likely to be diverse, given the wide range of roles that phenylalanine and its derivatives play in cellular function. For instance, it could influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-ETHYL-D-PHENYLALANINE is not fully understood. As an analog of phenylalanine, it may interact with the same biomolecules and exert similar effects. For example, it could bind to enzymes, inhibit or activate them, and induce changes in gene expression . The presence of the ethyl group could also result in unique interactions and effects .

Temporal Effects in Laboratory Settings

These aspects would be crucial to understand for applications such as drug development or biochemical research .

Dosage Effects in Animal Models

The effects of different dosages of 4-ETHYL-D-PHENYLALANINE in animal models have not been extensively studied. Such studies could provide valuable insights into its potential therapeutic applications and safety profile .

Metabolic Pathways

4-ETHYL-D-PHENYLALANINE is likely to be involved in similar metabolic pathways as phenylalanine, such as the phenylpropanoid pathway . It could interact with the same enzymes and cofactors, and potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-ETHYL-D-PHENYLALANINE within cells and tissues are not well-characterized. It could potentially interact with the same transporters or binding proteins as phenylalanine .

Subcellular Localization

Depending on its chemical properties and interactions with other molecules, it could be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of the corresponding α,β-unsaturated ester using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Another method involves the use of chiral auxiliaries in the alkylation of glycine derivatives. The reaction conditions typically include the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the glycine derivative, followed by the addition of the appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-3-(4-ethylphenyl)propanoic acid may involve the use of biocatalysts to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered enzymes for asymmetric synthesis are common strategies. These methods offer high selectivity and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

®-2-amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-phenylpropanoic acid: Lacks the ethyl group on the phenyl ring.

    ®-2-amino-3-(4-methylphenyl)propanoic acid: Has a methyl group instead of an ethyl group on the phenyl ring.

    ®-2-amino-3-(4-isopropylphenyl)propanoic acid: Contains an isopropyl group on the phenyl ring.

Uniqueness

®-2-amino-3-(4-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-3-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDBHFQJATNBQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654416
Record name 4-Ethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721385-17-7
Record name 4-Ethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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